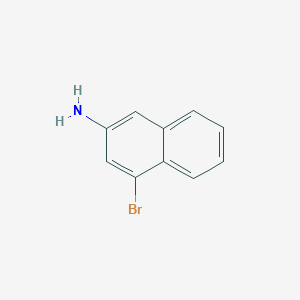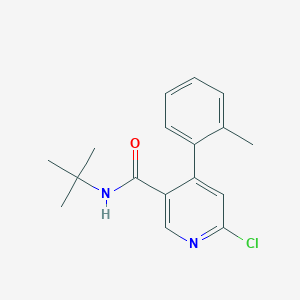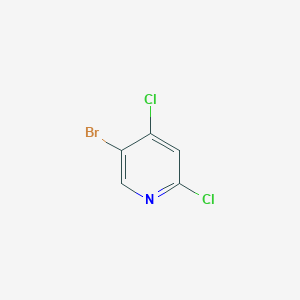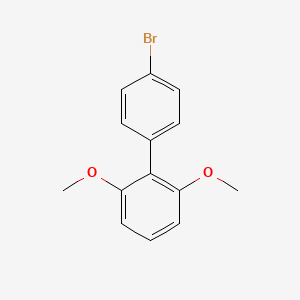
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
説明
The compound "4'-Bromo-2,6-dimethoxy-1,1'-biphenyl" is a brominated and dimethoxy-substituted biphenyl derivative. Biphenyl compounds are characterized by a pair of phenyl rings, which can be further modified with various substituents affecting their physical, chemical, and biological properties. The presence of bromine and methoxy groups on the biphenyl structure can significantly influence the molecule's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of bromophenyl compounds often involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For instance, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole was achieved via the modified Bischler method, starting from 4,6-dimethoxyaniline and reacting with 2,4-dibromopropiophenone, followed by protection and cyclization steps . Similarly, 1-(2,6-Dimethyl-4-bromophenyl)imidazole was synthesized using an improved Debus-Radziszewsk method starting from 2,6-dimethyl-4-bromoanilin .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often studied using X-ray crystallography. For example, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . The presence of bromine can also influence the molecular conformation and packing in the crystal lattice, as seen in various substituted biphenyls .
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, particularly those involving the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The reactivity of the bromine atom can be utilized in further functionalization of the molecule. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of a brominated compound with phenylphonous dichloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and methoxy groups. These substituents can affect the molecule's boiling point, melting point, solubility, and density. The crystal structure analysis often provides insights into the molecule's density and molecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The presence of non-classical hydrogen bonds and π-π interactions was observed in the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione .
科学的研究の応用
Antiviral Properties : Biphenyl derivatives, similar to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, have been studied for their antiviral properties. For example, certain brominated biphenyl derivatives demonstrated potent anti-HIV activity, suggesting their potential use in antiretroviral therapy (Xie et al., 1995).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of substituted biphenyl compounds, including bromo and nitro derivatives. These analyses help understand the influence of structural modifications on molecular conformation and intermolecular interactions, which is crucial for designing pharmaceuticals and materials (Seidel et al., 2013).
Synthesis Methods : Research has focused on synthesizing various biphenyl compounds, including dimethyl and dimethoxy derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in different industrial and scientific contexts (Elsom et al., 2003).
Molecular Docking Studies : Biphenyl ester derivatives have been synthesized and analyzed for their potential as tyrosinase inhibitors, which are important for treatments of various diseases. Molecular docking studies help in understanding the interaction of these compounds with biological targets (Kwong et al., 2017).
Identification in Metabolism Studies : The structure and properties of brominated biphenyls have been examined in the context of metabolism studies, demonstrating how these compounds can be identified and characterized when studying biological processes (Tulp et al., 1977).
Luminescence and Thermal Properties : Biphenyl carbazole derivatives have been studied for their luminescence and thermal properties. These characteristics are essential for applications in materials science, particularly in developing new luminescent materials (Tang et al., 2021).
Environmental Impact Assessment : The combustion of electronic waste containing brominated biphenyls has been studied to understand the release of potentially estrogenic compounds. Such research is crucial for assessing the environmental impact of electronic waste disposal (Owens et al., 2007).
Safety And Hazards
“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .
特性
IUPAC Name |
2-(4-bromophenyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPUEAMHLXATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



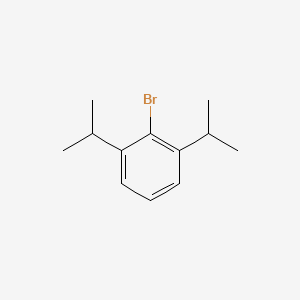
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
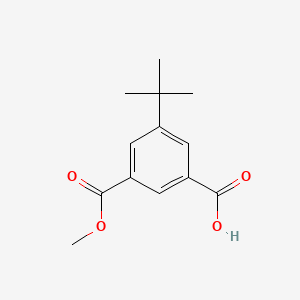
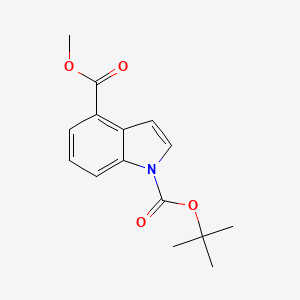
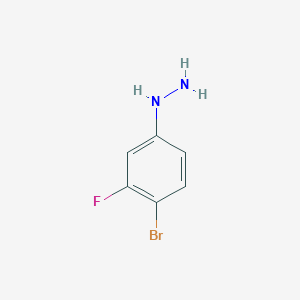
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
